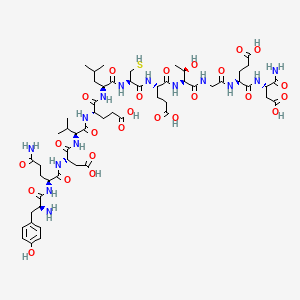

Nangibotide scrambled peptide

説明

Conceptual Framework of Peptide Scrambling in Scientific Inquiry

Peptide scrambling is a technique where the amino acid sequence of a biologically active peptide is randomly rearranged to create a new peptide with the same amino acid composition but a different primary structure. peptidenexus.comproteogenix.science This process results in a molecule that is chemically identical in terms of its constituent amino acids and molecular weight but lacks the specific sequence-dependent biological activity of the original peptide. peptidenexus.com The fundamental principle is that the biological function of most peptides is intrinsically linked to their specific amino acid sequence, which dictates their three-dimensional structure and interaction with target molecules. By disrupting this sequence, the biological activity is typically abolished, providing a powerful tool for scientific investigation. proteogenix.scienceproteogenix.science

Role of Scrambled Peptides as Negative Controls in Biological Systems

The primary and most critical role of a scrambled peptide is to serve as a negative control in biological experiments. all-chemistry.compepdd.com When researchers observe a biological effect with a specific peptide, they must ascertain that this effect is due to the specific sequence of the peptide and not to other non-specific factors. These factors could include the charge, hydrophobicity, or the mere presence of a peptide. A scrambled peptide, having the same amino acid composition, provides an ideal control for these properties. researchgate.net If the active peptide elicits a response while the scrambled version does not, it strongly suggests that the observed effect is a direct result of the specific amino acid sequence. proteogenix.scienceresearchgate.net

Methodological Significance of Scrambled Peptides in Distinguishing Sequence-Specific Effects

The use of scrambled peptides is methodologically significant as it allows researchers to dissect and confirm the sequence-specificity of a peptide's action. proteogenix.science This is particularly important in studies involving cell signaling, receptor binding, and enzyme inhibition. For instance, if a peptide is designed to inhibit an enzyme, a scrambled control helps to demonstrate that the inhibition is not due to non-specific interactions with the enzyme but rather to the precise binding of the active peptide to the enzyme's active site. This distinction is crucial for validating the mechanism of action of a therapeutic peptide candidate like Nangibotide (B13913194). nih.gov

Historical Context and Evolution of Scrambled Peptide Utilization in Research

The concept of using control molecules to validate biological findings has been a cornerstone of scientific research for over a century. The discovery of the first peptide hormone, secretin, in 1902 marked the beginning of peptide research. creative-peptides.com As the understanding of peptide structure and function grew, so did the need for more sophisticated controls. The invention of solid-phase peptide synthesis by Robert Bruce Merrifield in the late 1950s revolutionized the field, making it feasible to synthesize not only native peptides but also their analogues, including scrambled versions. creative-peptides.com Initially, simpler controls like vehicle solutions were used. However, with the increasing complexity of peptide-based research, the limitations of such controls became apparent. The realization that the physicochemical properties of a peptide could themselves elicit biological responses led to the adoption of scrambled peptides as a more rigorous negative control. Over the last few decades, the use of scrambled peptides has become a standard and expected practice in high-impact peptide research, reflecting an evolution towards more robust and reliable experimental design. ias.ac.in

Nangibotide and its Scrambled Counterpart

Nangibotide, also known as LR12, is a 12-amino-acid synthetic peptide that acts as an inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). medchemexpress.comnih.govspringermedizin.de TREM-1 is a receptor found on various immune cells, and its activation amplifies inflammatory responses. wikipedia.orgnih.gov By inhibiting TREM-1, Nangibotide has shown potential in mitigating excessive inflammation in conditions like septic shock. wikipedia.orgfiercebiotech.com

To validate that the therapeutic effects of Nangibotide are indeed due to its specific amino acid sequence and its targeted inhibition of TREM-1, researchers utilize a scrambled version of the peptide. nih.gov The Nangibotide scrambled peptide, also referred to as LR12-scr, is composed of the exact same amino acids as Nangibotide but arranged in a random order. medchemexpress.comacetherapeutics.comabmole.com

A study investigating the mechanism of TREM-1 activation demonstrated the use of LR12 and its scrambled control, LR12-scr. The study found that while LR12 could inhibit TREM-1 function, the scrambled peptide had no significant effect on the multimerization of TREM-1, a key step in its activation. nih.gov This finding underscores the sequence-specificity of Nangibotide's inhibitory action.

Research Findings

| Feature | Nangibotide (LR12) | This compound (LR12-scr) |

| Amino Acid Sequence | LQEEDAGEYGCM nih.gov | YQDVELCETGED nih.govmedchemexpress.comacetherapeutics.com |

| Function | TREM-1 Inhibitor medchemexpress.comsb-peptide.com | Negative Control medchemexpress.comacetherapeutics.com |

| Biological Activity | Inhibits TREM-1 mediated inflammation wikipedia.orgnih.gov | Lacks specific biological activity nih.gov |

| Application | Investigated for septic shock and other inflammatory conditions springer.comnih.govnih.gov | Used to confirm the sequence-specific effects of Nangibotide nih.gov |

特性

分子式 |

C57H86N14O25S |

|---|---|

分子量 |

1399.4 g/mol |

IUPAC名 |

(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C57H86N14O25S/c1-24(2)18-35(53(92)69-37(23-97)55(94)64-33(13-17-42(80)81)52(91)71-46(26(5)72)56(95)61-22-39(75)62-30(11-15-40(76)77)49(88)66-34(47(60)86)20-43(82)83)67-51(90)32(12-16-41(78)79)65-57(96)45(25(3)4)70-54(93)36(21-44(84)85)68-50(89)31(10-14-38(59)74)63-48(87)29(58)19-27-6-8-28(73)9-7-27/h6-9,24-26,29-37,45-46,72-73,97H,10-23,58H2,1-5H3,(H2,59,74)(H2,60,86)(H,61,95)(H,62,75)(H,63,87)(H,64,94)(H,65,96)(H,66,88)(H,67,90)(H,68,89)(H,69,92)(H,70,93)(H,71,91)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)/t26-,29+,30+,31+,32+,33+,34+,35+,36+,37+,45+,46+/m1/s1 |

InChIキー |

FUSHTOUFDDHKHK-HWVNQJRZSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |

正規SMILES |

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |

製品の起源 |

United States |

Nangibotide Scrambled Peptide: Definition and Research Utility

Amino Acid Sequence and Compositional Basis of Nangibotide (B13913194) Scrambled Peptide (LR12-scr)

The Nangibotide scrambled peptide is a crucial non-active control used in studies involving Nangibotide. medchemexpress.comabmole.comchemscene.comacetherapeutics.com Its design is intrinsically linked to the primary structure of Nangibotide itself.

Derivation from Nangibotide (LR12) Primary Sequence

Nangibotide, also referred to as LR12, is a 12-amino-acid synthetic peptide derived from the TREM-like transcript 1 (TLT-1). wikipedia.orgontosight.ainih.govsb-peptide.com Its therapeutic potential lies in its ability to inhibit the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a key amplifier of the inflammatory response. wikipedia.orgontosight.ainih.govmedchemexpress.comcreative-peptides.comnih.gov The specific sequence of amino acids in Nangibotide is responsible for its biological activity. nih.gov

| Compound | Amino Acid Sequence |

| Nangibotide (LR12) | LQQEDAGEYGCM nih.gov |

| This compound (LR12-scr) | YQDVELCETGED medchemexpress.comabmole.comchemscene.comacetherapeutics.com |

Principles of Randomization in Scrambled Peptide Generation

The generation of a scrambled peptide is a deliberate process aimed at creating a non-functional version of a biologically active peptide. genscript.comresearchgate.net The core principle is to rearrange the amino acid sequence of the parent peptide, thereby disrupting the specific three-dimensional structure or critical binding motifs necessary for its biological function. researchgate.netresearchgate.net

The randomization process for creating LR12-scr from Nangibotide involves shuffling the original sequence. medchemexpress.comabmole.comchemscene.comacetherapeutics.com This ensures that while the fundamental building blocks (the amino acids) are identical, the resulting molecule lacks the specific conformation required to bind to the TREM-1 ligand and exert its inhibitory effect. sb-peptide.comcreative-peptides.cominotrem.com The goal is to create a control that is as similar as possible to the active peptide in terms of its physicochemical properties (like charge and hydrophobicity) but is devoid of its specific biological activity. researchgate.net

Fundamental Purpose as a Specificity Control in Investigations of Nangibotide and Related Peptides

The primary and indispensable role of the this compound in research is to serve as a negative control. medchemexpress.comabmole.comchemscene.comacetherapeutics.com Its use allows scientists to confirm that the observed biological effects of Nangibotide are genuinely due to its specific amino acid sequence and not some other, non-specific factor.

Distinguishing Sequence-Dependent Biological Activities from Non-Specific Interactions

In any biological experiment, it is crucial to differentiate between the intended, specific effects of a compound and any non-specific interactions that might occur. researchgate.net Peptides, due to their charge and other physical properties, can sometimes interact with cells or other molecules in a manner that is not related to their specific sequence.

By using LR12-scr alongside Nangibotide in an experiment, researchers can isolate the sequence-dependent effects. If Nangibotide produces a particular biological response (e.g., reduction of pro-inflammatory cytokines) while LR12-scr does not, it provides strong evidence that the effect is a direct result of Nangibotide's unique sequence and its specific interaction with its target, the TREM-1 pathway. wikipedia.orgontosight.ainih.gov Conversely, if both peptides were to produce the same effect, it would suggest a non-specific interaction.

Validation of Targeted Molecular Mechanisms

The use of a scrambled peptide is a cornerstone in validating the proposed mechanism of action of a therapeutic peptide. creative-peptides.com Nangibotide is designed to act as a decoy receptor, binding to the ligand of TREM-1 and thereby preventing the amplification of the inflammatory cascade. nih.govsb-peptide.comcreative-peptides.cominotrem.com

To confirm this targeted mechanism, researchers use LR12-scr. Since LR12-scr has a randomized sequence, it should not be able to bind effectively to the TREM-1 ligand. medchemexpress.comabmole.comchemscene.comacetherapeutics.com Therefore, in studies investigating the molecular interactions of Nangibotide, the scrambled peptide should fail to show the same binding affinity or inhibitory capacity. This lack of activity from the scrambled control validates that the therapeutic effects of Nangibotide are indeed mediated through its specific engagement with the intended molecular target.

Analytical Characterization and Quality Control of Scrambled Peptides

Spectroscopic and Chromatographic Techniques for Structural Confirmation

A suite of spectroscopic and chromatographic techniques is essential to confirm the primary structure and assess the purity of Nangibotide (B13913194) scrambled peptide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Retention Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthetic peptides. innovagen.commtoz-biolabs.comreddit.com For Nangibotide scrambled peptide, reversed-phase HPLC (RP-HPLC) is the most common method, separating the peptide from impurities based on hydrophobicity. mtoz-biolabs.comcreative-proteomics.com The peptide is injected into a column with a non-polar stationary phase (like C18) and eluted with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase. creative-proteomics.com A pure peptide should ideally present as a single, sharp peak in the chromatogram. creative-proteomics.com The percentage of purity is calculated by dividing the area of the main peptide peak by the total area of all peaks detected. mtoz-biolabs.com

The retention time in an HPLC run is a characteristic property of the this compound under specific conditions and can be used for identification purposes when compared to a reference standard. resolvemass.ca Detection is typically performed by monitoring UV absorbance at 210-220 nm, which corresponds to the peptide bonds. creative-proteomics.comnih.gov If the sequence contains aromatic amino acids like tyrosine, phenylalanine, or tryptophan, detection at 280 nm can also be utilized. nih.gov

Table 1: Representative HPLC Purity Analysis Data for this compound

| Parameter | Result |

| Purity (%) | >98% |

| Retention Time (min) | 15.2 |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Detection Wavelength (nm) | 220 |

This table presents typical data obtained from an HPLC analysis of a high-purity scrambled peptide.

Mass Spectrometry (MS) for Molecular Mass Verification and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound. innovagen.comresolvemass.ca This technique provides a precise mass-to-charge ratio (m/z) of the ionized peptide, which should match the theoretically calculated molecular mass based on its amino acid sequence. innovagen.com While MS confirms that a peptide of the correct mass is present, it does not, on its own, prove the correct sequence, as a scrambled peptide will have the same molecular weight as the intended sequence. innovagen.com

Tandem mass spectrometry (MS/MS) can be employed for sequence verification. innovagen.com In this method, the peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides information about the amino acid sequence, helping to confirm that it is indeed the scrambled version. nih.govcreative-proteomics.com MS is also highly effective for identifying and profiling impurities, which may include deletion sequences, truncated peptides, or peptides with modifications that occurred during synthesis. resolvemass.ca

Table 2: Illustrative Mass Spectrometry Data for this compound

| Analysis Type | Parameter | Observed Value | Theoretical Value |

| Intact Mass | Molecular Weight (Da) | 1500.7 | 1500.7 |

| MS/MS | Sequence Fragments | Confirmed | N/A |

This table illustrates the expected results from MS analysis, showing a match between the observed and theoretical molecular weights and confirmation of the sequence through fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. nih.govnih.govepa.gov For this compound, NMR studies can confirm that it does not adopt the specific bioactive conformation of the parent Nangibotide. This is crucial for its function as a negative control. Two-dimensional NMR experiments, such as COSY and TOCSY, are used to assign proton resonances, while NOESY experiments provide information about through-space proximities between protons, which is used to calculate the peptide's three-dimensional structure. uzh.ch The conformational ensemble of a scrambled peptide is typically random and lacks the defined secondary structures (e.g., α-helices or β-sheets) that might be present in the active peptide. nih.gov

Quantitative Methodologies for Peptide Content Determination

Accurately quantifying the amount of peptide in a lyophilized powder is critical. The total weight of the powder includes the peptide, counter-ions (like trifluoroacetate (B77799) from purification), and water. innovagen.com Therefore, methods are needed to determine the net peptide content.

Amino Acid Analysis (AAA) for Net Peptide Content

Amino Acid Analysis (AAA) is a method used to determine the absolute quantity of a peptide by measuring its amino acid composition. resolvemass.cainnovagen.combachem.com The process involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified. nih.gov The amount of each amino acid is measured, and from the known sequence of the this compound, the total amount of peptide in the sample can be calculated. nih.gov This method provides the net peptide content, which is the percentage of peptide material in the lyophilized powder. innovagen.com It is important to note that glutamine and asparagine are converted to glutamic acid and aspartic acid, respectively, during acid hydrolysis. genscript.com

Table 3: Example of Amino Acid Analysis Results for Net Peptide Content Determination

| Amino Acid | Expected Ratio | Observed Ratio |

| Alanine | 2 | 2.1 |

| Glycine (B1666218) | 3 | 3.0 |

| Leucine | 1 | 1.1 |

| ... | ... | ... |

| Net Peptide Content (%) | - | 85.5 |

This table shows a simplified representation of AAA data, where the observed ratios of stable amino acids are used to calculate the net peptide content.

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a rapid way to estimate peptide concentration. One common approach is to measure the UV absorbance at 280 nm if the peptide contains aromatic residues (tryptophan or tyrosine). However, a more universal method for all peptides, including those without aromatic residues like a potential this compound, is to measure absorbance in the far-UV region (around 205-220 nm), where the peptide backbone itself absorbs light. nih.govthermofisher.com The absorbance at 205 nm is proportional to the peptide concentration and is less dependent on the amino acid composition than the A280 method. thermofisher.com While less precise than AAA, spectrophotometry is a convenient method for routine quantification. thermofisher.com

Assessment of Peptide Stability and Degradation Pathways

Hydrolytic Stability of Peptide Bonds

Peptide bond hydrolysis is the chemical breakdown of the amide bond by the addition of a water molecule, leading to peptide chain cleavage. khanacademy.orgacs.org This reaction can be catalyzed by acids, bases, or enzymes. nih.govyoutube.com The rate of hydrolysis is sequence-dependent, with certain peptide bonds, particularly those involving aspartic acid (Asp), being more susceptible. sigmaaldrich.comnih.gov In acidic conditions, the peptide bond following an Asp residue can be preferentially cleaved. nih.gov The this compound sequence contains two aspartic acid residues and two glutamic acid residues, making these sites potential points of hydrolytic instability.

A rapid method for acid hydrolysis involves using a mixture of concentrated hydrochloric acid and trifluoroacetic acid at elevated temperatures, which can achieve complete hydrolysis in minutes. nih.gov However, even under milder physiological conditions (pH 7.4, 37 °C), spontaneous cleavage can occur, enhanced by the intrinsic instability of certain sequences. nih.gov

Table 1: Amino Acids in this compound and Susceptibility to Hydrolysis

| Amino Acid (AA) | Code | Position in Sequence | Potential for Hydrolysis | Notes |

| Tyrosine | Y | 1 | Low | The peptide bond is relatively stable. |

| Glutamine | Q | 2 | Moderate | Can undergo hydrolysis, but deamidation is more common. |

| Aspartic Acid | D | 3, 12 | High | The Asp-Val and Gly-Asp bonds are susceptible to hydrolysis, especially under acidic conditions. nih.gov |

| Valine | V | 4 | Low | Hydrophobic residue, peptide bond is generally stable. |

| Glutamic Acid | E | 5, 10 | Moderate | The Glu-Leu and Cys-Glu bonds can be hydrolyzed. |

| Leucine | L | 6 | Low | Hydrophobic residue, peptide bond is generally stable. |

| Cysteine | C | 7 | Moderate | The peptide bonds are stable, but the side chain is reactive. |

| Threonine | T | 8 | Low | The peptide bond is relatively stable. |

| Glycine | G | 9 | Moderate | Glycine can be involved in specific cleavage pathways. |

This table is generated based on general principles of peptide chemistry.

Deamidation Susceptibility

Deamidation is a common chemical modification where the side chain amide group of a glutamine (Gln) or asparagine (Asn) residue is removed. wikipedia.org For glutamine, this results in its conversion to glutamic acid or pyroglutamic acid. wikipedia.org This reaction introduces a net negative charge (from neutral Gln to acidic Glu) and a mass increase of approximately 1 Dalton, which can alter the peptide's isoelectric point and function. The rate of deamidation is influenced by pH, temperature, and the adjacent amino acid residues. wikipedia.org The degradation of glutamine dipeptides follows pseudo-first-order kinetics and can involve both peptide bond cleavage and deamination. nih.gov

The this compound contains one glutamine (Gln) residue at the second position (YQ DVELCETGED). This Gln residue is susceptible to deamidation, which would convert it to glutamic acid. Studies on Gln-containing dipeptides show that the stability is influenced by the N-terminal amino acid. nih.gov The deamidation rate is generally highest in sequences where glycine is the adjacent residue. mdpi.com

Oxidation of Specific Amino Acid Residues (e.g., Methionine)

Oxidation is a significant degradation pathway for peptides, particularly affecting residues with sulfur-containing or aromatic side chains. khanacademy.orgaip.org The primary targets for oxidation are methionine (Met), cysteine (Cys), tryptophan (Trp), tyrosine (Tyr), and histidine (His). aip.org This reaction can be initiated by reactive oxygen species (ROS), heat, light, or metal catalysts. ontosight.ai

The this compound sequence (YQDVELCETGED) contains two residues susceptible to oxidation:

Tyrosine (Y) at position 1: The phenolic side chain of tyrosine can be oxidized, leading to the formation of dityrosine (B1219331) cross-links or other modified products. nih.gov

Cysteine (C) at position 7: The thiol group of cysteine is highly reactive and easily oxidized. ontosight.ai This can lead to the formation of a sulfenic acid (R-SOH), which can be further oxidized to sulfinic acid (R-SO2H) and sulfonic acid (R-SO3H). ontosight.aifrontiersin.org Reversible oxidation also leads to the formation of disulfide bonds.

Disulfide Bond Scrambling and Exchange Reactions

Disulfide bonds (-S-S-) are covalent linkages formed by the oxidation of two cysteine residues. nih.gov They are crucial for the tertiary structure of many proteins. lifetein.com Disulfide bond scrambling, or shuffling, is an incorrect pairing of cysteine residues, which can occur under various stress conditions like high pH or heat. nih.gov

The this compound has a single cysteine residue. Therefore, it cannot form an intramolecular disulfide bond. However, it can participate in two types of reactions:

Intermolecular Disulfide Bond Formation: Two molecules of the peptide can become linked via a disulfide bond, forming a dimer. This is an oxidation reaction. nih.gov

Disulfide Exchange: The free thiol group of the cysteine can react with an existing disulfide bond in another molecule, leading to a new disulfide linkage.

Preventing unwanted disulfide bond formation or scrambling often involves modifying the cysteine residues with a protecting group like acetamidomethyl (Acm) or replacing the cysteine with an alanine. lifetein.com

Cyclization Reactions (e.g., Diketopiperazine, Pyroglutamic Acid Formation)

Peptides can undergo intramolecular cyclization reactions, leading to structural modifications. nih.gov Two common forms are pyroglutamic acid and diketopiperazine formation.

Pyroglutamic Acid (pGlu) Formation: N-terminal glutamine (Gln) and glutamic acid (Glu) residues can spontaneously cyclize to form pyroglutamic acid. wikipedia.orgnih.gov This reaction involves a nucleophilic attack of the N-terminal amine on the side-chain carbonyl, resulting in the loss of an ammonia (B1221849) molecule (from Gln) or a water molecule (from Glu). wikipedia.orgacs.org This conversion is often observed during the manufacturing and storage of antibodies and can be accelerated in phosphate (B84403) buffers. acs.orggoogle.comresearchgate.net The this compound begins with a tyrosine residue, so N-terminal pGlu formation from the first amino acid is not possible. However, the internal glutamine residue at position 2 could theoretically be involved in other degradation pathways. nih.gov

Diketopiperazine (DKP) Formation: This involves the cyclization of the first two amino acids of a peptide chain. sigmaaldrich.com The N-terminal amino group attacks the amide bond between the second and third residues, cleaving off a six-membered cyclic dipeptide called a diketopiperazine. acs.orgwikipedia.org This side reaction is highly sequence-dependent and is particularly prevalent when proline is one of the first two residues. nih.govresearchgate.net The rate of DKP formation is pH-dependent, with the unprotonated N-terminal amino group being more reactive. nih.gov For the this compound, the N-terminal dipeptide is Tyr-Gln, which could potentially cyclize to form cyclo(Tyr-Gln) and a truncated peptide.

Immunogenicity Assessment Techniques (e.g., Anti-Drug Antibody Detection Methods)

Immunogenicity is the ability of a substance, such as a therapeutic peptide, to trigger an immune response, which can lead to the production of anti-drug antibodies (ADAs). nih.gov Assessing immunogenicity is a critical part of drug development. Scrambled peptides are often used as negative controls in these assessments to ensure that any observed immune response is specific to the active drug sequence and not a general response to any peptide.

The assessment of immunogenicity involves a multi-tiered approach, starting with screening assays to detect binding antibodies, followed by confirmatory assays, and finally characterization assays to determine the properties of the ADAs. rapidnovor.com

Several techniques are available for the detection and analysis of ADAs: nih.govrapidnovor.comnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for screening ADAs. In a common format (bridging ELISA), the ADA is detected by its ability to link a capture- and detector-labeled version of the drug. creative-biolabs.com

Electrochemiluminescence (ECL) Assays: These assays use a label that emits light upon electrochemical stimulation, offering high sensitivity and a wide dynamic range for ADA detection. creative-biolabs.com

Radioimmunoassay (RIA): This technique uses a radiolabeled antigen to detect ADAs and can be adapted with an acid-dissociation step to measure ADAs in the presence of the drug. nih.gov

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events, allowing for the characterization of ADA affinity and kinetics. creative-biolabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to detect and quantify ADAs. nih.gov

Table 2: Common Methods for Anti-Drug Antibody (ADA) Detection

| Method | Principle | Common Use | Advantages | Disadvantages |

| ELISA | Enzyme-catalyzed color change | Screening, Confirmation | Robust, widely available | Can be susceptible to matrix interference |

| ECL Assay | Electrochemically stimulated light emission | Screening, Confirmation | High sensitivity, wide dynamic range | Requires specialized equipment |

| RIA | Detection of radiolabeled antigen | Characterization | High sensitivity, good drug tolerance with acid dissociation | Use of radioactive materials |

| SPR | Change in refractive index upon binding | Characterization | Real-time, label-free, kinetic data | Lower throughput, potential for non-specific binding |

| LC-MS | Separation by chromatography, detection by mass | Characterization, Quantification | High specificity and sensitivity | Complex workflow, requires specialized expertise |

This table summarizes general characteristics of common ADA detection methods. nih.govrapidnovor.comnih.govcreative-biolabs.com

Mechanistic Investigations of Nangibotide Utilizing Scrambled Peptide Controls

Elucidating Specificity of TREM-1 Ligand Binding Inhibition

The primary mechanism of nangibotide (B13913194) involves the inhibition of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) signaling pathway. nih.gov The specificity of this inhibition is a critical aspect of its therapeutic potential, and studies using scrambled peptide controls have been central to its confirmation.

Nangibotide functions as a decoy receptor, a molecule that mimics the ligand-binding domain of a target receptor. researchgate.netfrontiersin.org It is a 12-amino-acid peptide fragment derived from TREM-Like Transcript-1 (TLT-1). frontiersin.org By binding to the endogenous ligands of TREM-1, nangibotide effectively sequesters them, preventing their engagement with the membrane-bound TREM-1 receptor on immune cells like neutrophils and monocytes. nih.govfrontiersin.org This interception is crucial as TREM-1 activation is known to amplify inflammatory responses initiated by other pattern recognition receptors, such as Toll-like receptors (TLRs). frontiersin.org The scrambled peptide, despite having an identical amino acid composition, is unable to effectively bind the TREM-1 ligand, demonstrating that the specific, conserved sequence of nangibotide is required for this decoy function. nih.gov

Competitive binding assays are a standard method to demonstrate the interaction between a therapeutic agent and its target. In the context of nangibotide, these assays would illustrate its ability to compete with the TREM-1 receptor for its ligand. While specific quantitative data from head-to-head competitive binding assays comparing nangibotide and its scrambled control are not detailed in the available literature, the principle is foundational to its mechanism. Such assays would typically show that increasing concentrations of nangibotide lead to a dose-dependent decrease in the binding of the natural ligand to the TREM-1 receptor. Conversely, the scrambled peptide would show no significant competitive binding, confirming that the inhibitory action is sequence-specific. One study noted that an agonistic anti-TREM-1 monoclonal antibody, used as a proxy for a TREM-1 ligand, could detect nangibotide (referred to as LR17, a related peptide) but not the LR17-scrambled peptide, supporting the concept of specific binding. nih.gov

Differentiation of Downstream Signaling Pathway Modulation

By preventing the initial ligand-receptor interaction, nangibotide effectively blocks the subsequent intracellular signaling cascade that would otherwise lead to an amplified inflammatory state. The use of a scrambled peptide control is vital to prove that this modulation is a direct consequence of TREM-1 inhibition.

Activation of TREM-1 leads to a cascade of intracellular phosphorylation events, which are crucial for signal propagation. researchgate.net Engagement of the TREM-1 receptor by its ligand typically results in the recruitment and phosphorylation of adaptor proteins, which in turn activate downstream kinases. researchgate.net This signaling pathway ultimately amplifies the inflammatory response. frontiersin.org Nangibotide, by acting as a decoy receptor, prevents the initial TREM-1 engagement and thereby inhibits these subsequent phosphorylation events. Studies using the scrambled peptide control would be expected to show no such inhibition, confirming that the dampening of the signaling cascade is a specific effect of nangibotide's unique sequence and not a generic peptide effect.

A key consequence of TREM-1 pathway activation is the stimulation of Nuclear Factor Kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. researchgate.net By blocking the upstream signaling cascade, nangibotide effectively inhibits NF-κB activation. researchgate.net This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of genes for inflammatory mediators. The inability of the scrambled peptide control to inhibit this process would underscore the specificity of nangibotide's action, highlighting its role as a targeted modulator of the TREM-1/NF-κB axis.

Assessment of Inflammatory Mediator Production and Secretion

The ultimate downstream effect of TREM-1 activation is the robust production and secretion of pro-inflammatory cytokines and chemokines. A critical validation of nangibotide's efficacy and specificity comes from its ability to suppress this mediator release, an effect not replicated by its scrambled peptide counterpart.

In a nonhuman primate model of endotoxemia, treatment with the LR12 peptide (nangibotide) was shown to significantly reduce the plasma levels of key inflammatory mediators when compared to a control group that received a scrambled peptide. nih.gov This demonstrates that the specific sequence of nangibotide is responsible for mitigating the inflammatory response.

| Inflammatory Mediator | Effect of Nangibotide (LR12) Treatment | Comparison to Scrambled Peptide Control |

|---|---|---|

| Interleukin-8 (IL-8) | Reduced Plasma Levels | Significantly greater reduction than scrambled peptide group. nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Plasma Levels | Significantly greater reduction than scrambled peptide group. nih.gov |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced Plasma Levels | Significantly greater reduction than scrambled peptide group. nih.gov |

These findings, which directly compare nangibotide to its scrambled control, provide strong evidence that nangibotide specifically inhibits the TREM-1 pathway, leading to a reduction in the systemic inflammatory response. nih.gov

Pro-inflammatory Cytokines (e.g., IL-6, TNF-α, IL-1β)

Activation of the TREM-1 pathway leads to the increased production and release of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). nih.gov Studies investigating the mechanism of Nangibotide have demonstrated its ability to reduce the release of these key inflammatory mediators. medchemexpress.com

| Cytokine | Effect of Nangibotide | Role in Inflammation |

| IL-6 | Decreased production rate correlated with Nangibotide concentration. researchgate.net | A key pro-inflammatory cytokine involved in the acute phase response. |

| TNF-α | Inhibition of upstream signaling pathways (NF-κB). medchemexpress.com | A major driver of systemic inflammation and apoptosis. |

| IL-1β | Reduced release through inhibition of the NLRP3 inflammasome. medchemexpress.com | A potent pro-inflammatory cytokine that mediates a wide range of immune responses. |

Chemokine Expression Profiles

The activation of TREM-1 also triggers the production of various chemokines, which are signaling proteins that direct the migration of immune cells to sites of inflammation. nih.gov By inhibiting TREM-1, Nangibotide is expected to modulate chemokine expression, thereby reducing the recruitment of inflammatory cells. For instance, studies have indicated that Nangibotide can reduce the release of IL-8, a potent neutrophil chemoattractant. medchemexpress.com The utilization of a scrambled peptide control in these experiments helps to confirm that the observed changes in chemokine profiles are a specific consequence of Nangibotide's interaction with the TREM-1 pathway.

Investigating Modulation of Immunoreceptor Activation and Cellular Responses

Nangibotide's primary mechanism involves the modulation of TREM-1, an immunoreceptor that plays a pivotal role in amplifying immune responses. wikipedia.orgdrugbank.com Its inhibitory action directly impacts the activation and function of various immune cells.

Neutrophil Activation Modulation

Neutrophils are among the first responders to sites of infection and inflammation, and TREM-1 is highly expressed on their surface. wikipedia.orgnih.gov Activation of TREM-1 on neutrophils leads to degranulation, oxidative burst, and the release of pro-inflammatory mediators. By blocking the TREM-1 ligand, Nangibotide is designed to dampen these neutrophil responses, thereby mitigating excessive inflammation and tissue damage. sb-peptide.com The use of a scrambled peptide control is essential to verify that the observed modulation of neutrophil activation is due to the specific inhibitory action of Nangibotide on TREM-1.

Monocyte and Macrophage Functional Changes

Monocytes and macrophages are critical players in both innate and adaptive immunity, and they also express TREM-1. wikipedia.orgnih.gov TREM-1 activation on these cells enhances their phagocytic capacity and the production of pro-inflammatory cytokines. wikipedia.org Nangibotide's inhibition of TREM-1 is expected to modulate these functions, leading to a more controlled inflammatory response. For example, by preventing excessive cytokine release from macrophages, Nangibotide can help to prevent the systemic inflammatory cascade seen in conditions like sepsis. wikipedia.orgmedchemexpress.com Comparing the effects of Nangibotide to a scrambled peptide control in in-vitro and in-vivo models allows researchers to confirm that these functional changes are a direct result of targeting the TREM-1 pathway.

Preclinical Research Applications of Nangibotide Scrambled Peptide Controls

In Vitro Studies Employing Scrambled Peptides

In vitro studies are fundamental for isolating and understanding the specific molecular interactions of a new drug candidate. In this context, the Nangibotide (B13913194) scrambled peptide serves as an ideal negative control to confirm that the effects of Nangibotide are target-specific.

Cell-based assays are essential for determining if a compound's effects on cellular pathways are specific. In studies investigating Nangibotide, which inhibits the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), the scrambled peptide is used to demonstrate that it does not elicit the same biological response.

For instance, stimulating immune cells like neutrophils with a TREM-1 agonist triggers specific intracellular signaling cascades, including the phosphorylation of p38 and ERK1/2, and the activation of the transcription factor NF-κB, which leads to the production of pro-inflammatory cytokines. google.comresearchgate.net Pre-treatment with Nangibotide (or its related peptide LR17) has been shown to inhibit these downstream effects. google.comresearchgate.net Conversely, the use of the scrambled control peptide in these assays shows no significant inhibition of these pathways, confirming that the action of Nangibotide is dependent on its specific sequence. google.comresearchgate.net This inhibition of cytokine production, such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), is observed with Nangibotide but not with its scrambled counterpart. researchgate.net

Table 1: Representative Data from Cell-Based Assays

| Assay Type | Cell Type | Stimulant | Active Peptide Effect | Scrambled Peptide Control Effect |

|---|---|---|---|---|

| Phosphorylation Pathway Analysis | Human Neutrophils | TREM-1 Agonist | Inhibition of p38 & ERK1/2 Phosphorylation | No significant inhibition |

| NF-κB Activation Assay | Human Neutrophils | TREM-1 Agonist | Decreased nuclear translocation of p50/p65 | No significant decrease |

| Cytokine mRNA Expression | Human Neutrophils | LPS / TREM-1 Agonist | Reduced TNF-α mRNA levels | No significant reduction |

This table is a representative summary based on findings described in scientific literature. google.comresearchgate.net

To confirm that Nangibotide functions by directly interacting with its intended target—the ligand of the TREM-1 receptor—binding assays are employed. The scrambled peptide is used to rule out non-specific binding.

Surface Plasmon Resonance (SPR): SPR is a technique used to measure real-time binding interactions between molecules. In studies of the TREM-1 pathway, a recombinant soluble form of the TREM-1 receptor is immobilized on a sensor chip. When a solution containing the TREM-1 ligand (e.g., from the supernatant of LPS-stimulated neutrophils) is passed over the chip, binding is detected. Research has shown that the active peptide (a related peptide, LR17) effectively competes with this interaction, blocking the ligand from binding to the receptor. researchgate.netresearchgate.net In stark contrast, the LR17 scrambled peptide does not inhibit this binding, demonstrating its inability to interact with the target. researchgate.netresearchgate.net

Flow Cytometry: Flow cytometry can be used to detect the binding of a fluorescently-labeled peptide to cells that express its target. Platelets are known to express the TREM-1 ligand. Studies have used a FITC-labeled version of the active peptide to show its binding to the surface of platelets. researchgate.netresearchgate.net To prove specificity, this binding can be reversed by co-incubation with an excess of unlabeled active peptide, but not by the scrambled peptide control. researchgate.netresearchgate.net This confirms that the binding is specific to the peptide's sequence.

In Vivo Preclinical Disease Models

Following promising in vitro results, the therapeutic concept must be tested in living organisms. The Nangibotide scrambled peptide remains an essential control in these in vivo studies to ensure that any observed therapeutic effects are a direct result of specific target modulation.

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, making it a key indication for a TREM-1 inhibitor like Nangibotide. Preclinical septic shock has been induced in various animal models, including rodents and nonhuman primates, through methods like cecal ligation and puncture (CLP) to induce polymicrobial sepsis, or intravenous injection of endotoxin (B1171834) (LPS). google.comnih.gov

In these models, animals treated with Nangibotide are compared to groups treated with a placebo or the scrambled peptide. The results consistently show that Nangibotide provides a significant protective effect, whereas the scrambled peptide does not, demonstrating the specificity of the in vivo action. nih.govgoogle.com

A hallmark of sepsis is an overwhelming inflammatory response, often called a "cytokine storm." A key goal of Nangibotide is to modulate this hyper-inflammation without causing broad immunosuppression. In a primate model of endotoxemia, administration of the scrambled peptide had no effect on the endotoxin-induced surge of inflammatory cytokines. nih.gov In contrast, animals treated with Nangibotide showed a significant reduction in the plasma levels of key pro-inflammatory mediators. nih.gov

Table 2: Effect of Nangibotide vs. Scrambled Peptide on Plasma Cytokines in a Primate Endotoxemia Model

| Treatment Group | Effect on IL-8 | Effect on TNF-α | Effect on MCP-1 |

|---|---|---|---|

| Nangibotide (LR12) | Reduced Plasma Levels | Reduced Plasma Levels | Reduced Plasma Levels |

| Scrambled Peptide | No significant reduction | No significant reduction | No significant reduction |

This table is based on findings from a nonhuman primate study where a scrambled peptide was used as the control. nih.gov

A potential concern with any immunomodulatory therapy for infection is that it might impair the host's ability to clear the invading pathogens. Preclinical studies have specifically investigated whether Nangibotide's modulation of the immune response interferes with anti-microbial control.

In a murine model of polymicrobial sepsis, treatment with Nangibotide was shown to improve bacterial clearance from both the site of infection (peritoneal cavity) and the bloodstream when compared to the control group. google.comgoogle.com The use of a scrambled peptide in such studies confirms that this enhanced bacterial clearance is a specific outcome of Nangibotide's mechanism of action, which is thought to restore a more effective, balanced immune response rather than simply suppressing it.

Septic Shock Models (e.g., Polymicrobial Sepsis, Endotoxinemia)

Influence on Vascular Function and Hemodynamic Stability

In preclinical models of septic shock, where vascular dysregulation and hemodynamic instability are key pathologies, the this compound has been essential for validating the therapeutic action of nangibotide. In a porcine model of hypodynamic septic shock induced by peritonitis, animals treated with nangibotide showed a significant improvement in hemodynamics compared to controls. nih.govwikipedia.orgnewdrugapprovals.org Specifically, nangibotide administration prevented the severe drop in mean arterial pressure and cardiac index observed in the control groups, which would include those receiving a scrambled peptide. nih.gov Furthermore, in murine models of septic shock, the pharmacological inhibition of the TREM-1 pathway by nangibotide was shown to prevent impaired vascular reactivity. oup.com The use of a scrambled peptide control in these studies, which did not elicit the same protective vascular effects, confirmed that the hemodynamic stabilization was a direct consequence of nangibotide's specific TREM-1 inhibitory activity. oup.com

Organ Protective Effects

The utility of the this compound extends to demonstrating organ protection in severe inflammatory conditions. In a porcine model of acute myocardial infarction (AMI), treatment with nangibotide attenuated the subsequent pulmonary, renal, and hepatic damage that occurred post-infarction. nih.gov In contrast, animals receiving the vehicle or a scrambled peptide control would not exhibit this level of organ protection, underscoring the specific protective role of nangibotide. Similarly, in murine models of myocardial infarction (MI), pharmacological inhibition with nangibotide was shown to dampen the inflammatory injury within the heart itself, limiting adverse cardiac remodeling. ahajournals.org The corresponding scrambled peptide-treated control group in these experiments showed no such improvement, highlighting that the organ-protective effects are specifically mediated by the active nangibotide sequence. ahajournals.org

Ischemia-Reperfusion Injury Models

Models of ischemia-reperfusion (I/R) injury, particularly in the context of acute myocardial infarction, have been a key area of research for nangibotide, with the scrambled peptide serving as a critical control. Following coronary artery ligation in mice, administration of nangibotide (LR12) at the time of reperfusion was compared directly with a group receiving the LR12-scrambled peptide. ahajournals.org The results demonstrated that nangibotide treatment significantly dampened myocardial inflammation, limited the recruitment of neutrophils, and reduced the production of monocyte chemoattractant protein-1 (MCP-1). ahajournals.org Consequently, this led to improved left ventricular function and better survival rates compared to the scrambled peptide group, which showed outcomes similar to untreated MI animals. ahajournals.org

In a large animal model using pigs, inhibition of the TREM-1 pathway with nangibotide was also found to limit myocardial reperfusion injury, reducing infarct size and improving cardiac function. nih.gov These studies collectively establish that the cardioprotective effects observed in I/R models are specific to the TREM-1 inhibitory action of nangibotide, as these benefits are absent in the scrambled peptide control groups. nih.govahajournals.org

Fibrotic Disease Models (e.g., Interstitial Lung Disease)

Based on a comprehensive review of available scientific literature, no preclinical studies have been published that specifically utilize this compound as a control in models of fibrotic diseases, such as interstitial lung disease. While other immunomodulatory peptides have been investigated in this context, research specifically comparing nangibotide to its scrambled control for anti-fibrotic efficacy is not present in the public domain.

Abdominal Aortic Aneurysm Models

A review of the scientific literature indicates a lack of preclinical research applying nangibotide and its scrambled peptide control to the study of abdominal aortic aneurysms (AAA). While various other targeted peptides and their corresponding scrambled controls have been designed and tested in experimental AAA models, this specific compound has not been reported in such applications. nih.govdiva-portal.orgnih.gov

Comparative Analysis of Nangibotide Versus Scrambled Peptide Treated Groups

Comparative analysis across multiple preclinical models consistently reveals the efficacy of nangibotide and the inert nature of its scrambled peptide control. The most direct comparisons have been made in models of myocardial infarction.

In a murine model of MI, mice were randomized to receive either nangibotide (LR12) or the LR12-scrambled peptide. Echocardiography performed weeks after the initial event showed that the nangibotide-treated group had significantly better-preserved cardiac function, including improved ejection fraction and limited ventricular remodeling, when compared to the scrambled peptide group. ahajournals.org Survival rates were also markedly higher in the nangibotide group. ahajournals.org This demonstrates a clear therapeutic benefit derived from the specific peptide sequence of nangibotide, a benefit that is absent in the group treated with the randomly sequenced peptide.

| Feature | Nangibotide (LR12) Treated Group | Scrambled Peptide Treated Group | Outcome |

| Cardiac Function | Improved ejection fraction, limited ventricular remodeling | No improvement, similar to untreated MI | Nangibotide shows significant cardioprotective effects |

| Survival Rate | Significantly higher post-MI | Lower, similar to untreated MI | Nangibotide treatment improves survival |

| Inflammation | Dampened myocardial inflammation | Uncontrolled inflammation | Nangibotide specifically reduces cardiac inflammation |

This table provides a qualitative summary of comparative outcomes in myocardial infarction models.

Comparative Analysis of Inflammatory Markers

A key mechanism of nangibotide is the modulation of the inflammatory response. Preclinical studies provide quantitative data on how nangibotide, in comparison to its scrambled peptide control, affects specific inflammatory markers.

In a murine MI model, treatment with nangibotide resulted in a significant reduction of key inflammatory mediators in the cardiac tissue compared to the scrambled peptide control group. ahajournals.org Notably, the production of Monocyte Chemoattractant Protein-1 (MCP-1), a critical chemokine for recruiting monocytes to sites of injury, was substantially lower in the nangibotide-treated hearts. This was accompanied by a decrease in the infiltration of neutrophils into the ischemic myocardium. ahajournals.org The scrambled peptide had no significant effect on these markers beyond what was observed in the untreated disease state.

| Inflammatory Marker | Model | Nangibotide (LR12) Treatment | Scrambled Peptide Treatment | Reference |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Murine Myocardial Infarction | Significantly reduced production in myocardium | No significant reduction | ahajournals.org |

| Neutrophil Recruitment | Murine Myocardial Infarction | Limited infiltration into ischemic tissue | No significant reduction | ahajournals.org |

| Systemic Pro-inflammatory Cytokines | Porcine Septic Shock | Attenuated increase in circulating levels | No significant attenuation | wikipedia.orgnewdrugapprovals.org |

This interactive table summarizes the differential effects on key inflammatory markers.

Morphological and Histopathological Assessments

Morphological and histopathological assessments are crucial in preclinical studies to visualize the structural changes in tissues and organs in response to a disease model and to evaluate the therapeutic efficacy of a drug candidate. In studies involving Nangibotide, the scrambled peptide control is used to establish a baseline for tissue architecture and cellular morphology in the disease model, against which the effects of the active peptide are compared.

While specific quantitative data for scrambled peptide control groups in morphological and histopathological assessments are not extensively detailed in publicly available literature, the established role of these controls is to show no significant difference from the vehicle or disease-model-only groups. For instance, in models of inflammatory conditions such as sepsis or inflammatory bowel disease, histopathological analysis of tissues from animals treated with a scrambled peptide would be expected to show persistent inflammatory cell infiltration, tissue damage, and other pathological hallmarks of the disease, similar to the untreated or vehicle-treated groups.

In studies investigating the effect of TREM-1 inhibition on tumor growth, the control group treated with a scrambled peptide would be expected to exhibit tumor morphology and growth characteristics comparable to the vehicle-treated group. researchgate.net This allows researchers to conclude that any observed reduction in tumor size or changes in tumor microenvironment in the Nangibotide-treated group is a direct result of TREM-1 inhibition.

Table 1: Representative Histopathological Findings in Control Groups from Preclinical Models

| Animal Model | Tissue/Organ | Expected Histopathological Findings in Scrambled Peptide Control Group |

| Lipopolysaccharide (LPS)-induced endotoxemia | Lung | Significant inflammatory cell infiltration, alveolar septal thickening, potential for edema and hemorrhage. |

| Dextran Sulfate Sodium (DSS)-induced colitis | Colon | Epithelial ulceration, loss of crypt architecture, significant infiltration of inflammatory cells in the lamina propria and submucosa. medsci.org |

| Human lung cancer xenograft | Tumor | High mitotic index, presence of necrotic areas, characteristic morphology of the specific cancer cell line. researchgate.net |

| Sepsis-associated acute kidney injury | Kidney | Tubular injury, loss of brush border, interstitial edema, and inflammatory cell infiltration. nih.gov |

This table represents expected outcomes based on the typical use of scrambled peptides as negative controls in preclinical research, as specific data points for this compound were not available in the search results.

Functional Outcome Measures in Animal Models

Functional outcome measures are critical for assessing the physiological consequences of a disease and the restorative effects of a therapeutic intervention. In preclinical animal models, the this compound serves as a crucial control to demonstrate that any improvements in organ function or other physiological parameters are a direct consequence of the specific action of Nangibotide.

For example, in a porcine model of septic shock, animals treated with the active TREM-1 inhibitory peptide, LR12 (the porcine equivalent of Nangibotide), required less norepinephrine (B1679862) to maintain their mean arterial pressure compared to the control group. nih.gov While this study did not explicitly use a scrambled peptide, a scrambled peptide control in such a model would be expected to show no improvement in cardiovascular function, with animals requiring significant vasopressor support, similar to the untreated septic animals.

In models of acute kidney injury, functional parameters such as blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels are measured. A scrambled peptide control group would be expected to exhibit elevated levels of these markers, indicative of persistent kidney dysfunction, in contrast to the potential improvements observed in the Nangibotide-treated group.

Table 2: Illustrative Functional Outcome Measures in Animal Models with Scrambled Peptide Controls

| Animal Model | Functional Parameter | Expected Outcome in Scrambled Peptide Control Group |

| Sepsis/Endotoxemia | Survival Rate | Low survival rate, comparable to the untreated disease model. researchgate.net |

| Mean Arterial Pressure (MAP) | Significant and sustained drop in MAP, requiring vasopressor support. | |

| Inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Markedly elevated levels in plasma and tissues. researchgate.net | |

| Acute Colitis | Disease Activity Index (DAI) Score (based on weight loss, stool consistency, and bleeding) | High DAI score, indicating severe disease. medsci.org |

| Myeloperoxidase (MPO) Activity (marker of neutrophil infiltration) | High MPO activity in colonic tissue. | |

| Acute Kidney Injury | Blood Urea Nitrogen (BUN) and Creatinine Levels | Significantly elevated levels, indicating renal dysfunction. |

| Cell Viability/Apoptosis in Renal Cells | Decreased cell viability and increased apoptosis. nih.gov |

This table is illustrative of the expected outcomes for a scrambled peptide control group in various preclinical models, as specific quantitative data for this compound was not available in the provided search results.

Advanced Considerations in Scrambled Peptide Design and Application

Design Principles for Optimal Scrambled Peptide Control Validity

The fundamental principle behind a scrambled peptide control is to use a peptide with the same amino acid composition as the active peptide but in a randomized sequence. researchgate.netproteogenix.science For Nangibotide (B13913194) scrambled peptide, this means it is composed of the same amino acids as Nangibotide but in a permuted order. researchgate.net However, for optimal control validity, the design process extends beyond simple randomization.

Advanced design strategies aim to create a scrambled peptide that is truly inert and devoid of unforeseen biological activity. This involves a multi-faceted approach:

Preservation of Physicochemical Properties: A well-designed scrambled control should maintain similar physicochemical properties to the parent peptide, such as polarity and hydrophobicity. researchgate.net This is crucial to ensure that differences in biological activity are due to the specific sequence rather than altered physical characteristics.

Avoidance of Cryptic Motifs: The scrambling process should be carefully managed to prevent the unintentional creation of new bioactive motifs or consensus sequences that could interact with biological targets. researchgate.net Specialized algorithms, such as the "Wise Shuffling" software, can be employed to generate scrambled sequences that avoid motifs present in the original peptide and prevent the formation of new, potentially active sites. researchgate.net

Structural Inertness: The scrambled sequence should ideally not adopt a defined secondary structure that could lead to non-specific interactions. Computational tools can be used to predict the structural propensities of the scrambled sequence to minimize this risk.

Bioactivity Screening: Before use as a control, it is best practice to screen the scrambled peptide in relevant functional assays to confirm its lack of biological activity. proteogenix.science This empirical validation is the ultimate test of its suitability as a negative control.

Integration of Scrambled Peptide Controls in Peptide Library Screening

Peptide library screening is a powerful high-throughput method used to identify peptides with specific binding properties or biological activities. genscript.comyoutube.com Scrambled peptide libraries, which consist of numerous permutations of a lead peptide sequence, are integral to this process. proteogenix.sciencegenscript.com The Nangibotide scrambled peptide, as part of a broader scrambled library approach, plays a vital role in several key applications.

Epitope mapping aims to identify the specific amino acid residues (the epitope) on an antigen that are recognized by an antibody. Scrambled peptide libraries can be used to find peptide mimics of a particular epitope, which can then be used for further study. youtube.com In the context of Nangibotide, if it were to elicit an antibody response, a library of its scrambled versions could be screened to pinpoint the critical residues for antibody binding. By comparing the binding of antibodies to Nangibotide versus its scrambled counterparts, researchers can delineate the precise epitope. This strategy helps in understanding the immunogenic properties of the peptide and can inform the design of non-immunogenic analogues. Phage display is a common technique where vast libraries of peptides are expressed on the surface of bacteriophages and screened for their ability to bind to a target antibody. nih.gov

By systematically replacing residues in the Nangibotide sequence with those from its scrambled control, researchers can identify "hot spot" residues that are critical for activity. nih.gov Conversely, observing a loss of activity with the this compound confirms that the specific sequence of Nangibotide, and not just its amino acid composition, is responsible for its biological effects. nih.gov This information is crucial for optimizing the peptide's potency, selectivity, and stability. nih.govnih.gov

Methodological Challenges and Best Practices in Scrambled Peptide Research

The use of scrambled peptides as controls is not without its challenges. Ensuring the complete inertness of the scrambled peptide is a primary concern. There is always a possibility that a scrambled sequence may fortuitously interact with a biological target, leading to misleading results. researchgate.net

Best practices to mitigate these challenges include:

Rigorous Characterization: Thoroughly characterizing the this compound to ensure its purity and correct sequence is essential. proteogenix.science

Comprehensive Control Experiments: In addition to the scrambled control, other controls, such as unrelated peptides with similar physicochemical properties, should be included to rule out non-specific effects.

Multiple Scrambled Sequences: In critical experiments, using more than one distinct scrambled sequence of Nangibotide can provide a higher degree of confidence that any observed effects of the active peptide are sequence-specific.

Advanced Analytical Techniques: Employing sophisticated techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on the binding (or lack thereof) of the scrambled peptide to the target of interest.

Careful Data Interpretation: Researchers must be cautious in interpreting data and consider the possibility of off-target effects, even with a well-designed scrambled control. curirx.com

By adhering to these best practices, the scientific community can enhance the reliability and reproducibility of research involving Nangibotide and its scrambled peptide control.

Future Directions in Nangibotide Scrambled Peptide Research

Development of Novel Analytical Techniques for Scrambled Peptide Characterization

The rigorous characterization of both nangibotide (B13913194) and its scrambled version is a cornerstone of its therapeutic development. While they share an identical molecular weight and amino acid composition, their distinct sequences demand sophisticated analytical methods to ensure identity, purity, and stability.

Future research will likely focus on enhancing current analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the gold standards for peptide analysis. resolvemass.caijsra.net However, the complexity of synthetic peptide production can lead to a variety of impurities, including isomers or incompletely synthesized sequences. acs.orgnih.gov Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are essential for definitive sequence confirmation and can help differentiate the intended scrambled sequence from other potential scrambled variations or impurities. biopharmaspec.comnih.gov

The development of more sensitive, high-throughput methods is a key future direction. This includes refining liquid chromatography-mass spectrometry (LC-MS) workflows to better resolve and identify co-eluting impurities that might otherwise be missed. acs.orgcurirx.com Furthermore, techniques that can probe the three-dimensional structure, such as circular dichroism, are valuable for confirming that the scrambled peptide does not adopt the same secondary structure as active nangibotide, further ensuring it is a valid negative control. resolvemass.ca

Table 1: Comparative Analytical Goals for Nangibotide and its Scrambled Peptide

| Analytical Parameter | Goal for Nangibotide (Active Peptide) | Goal for Nangibotide Scrambled Peptide (Control) | Rationale |

| Sequence Verification | Confirm the exact, intended amino acid sequence. | Confirm a random sequence with the same amino acid composition as Nangibotide. | To prove sequence specificity is the driver of activity. |

| Purity Analysis | Quantify and identify any impurities (e.g., deletions, modifications). | Ensure high purity and absence of the active Nangibotide sequence. | To eliminate confounding variables in control experiments. |

| Structural Analysis | Characterize the specific secondary and tertiary structure. | Confirm a lack of the specific, active conformation. | To ensure the control peptide is truly non-functional. |

| Stability Profile | Determine degradation pathways and shelf-life under various conditions. | Assess stability to ensure it remains inert throughout experiments. | To guarantee the integrity of the control during in vivo or in vitro studies. |

Exploration of Scrambled Peptide Utility in Other Peptide-Based Therapeutic Development

The role of scrambled peptides as negative controls is a well-established principle that extends far beyond nangibotide research. proteogenix.science They are indispensable tools in the development of virtually all peptide-based therapeutics. nih.govnih.gov The primary use is in structure-activity relationship (SAR) studies, where researchers aim to pinpoint the minimum active sequence of a peptide. nih.gov By demonstrating that a scrambled version is inactive, scientists can confirm that the observed biological effect is sequence-dependent. pepdd.com

Future exploration will see the continued use of scrambled peptides to validate new therapeutic candidates targeting a wide array of diseases, from metabolic disorders to cancer. nih.govnih.gov Scrambled peptide libraries, which consist of numerous permutations of an active sequence, can also be used as a tool for discovering new lead compounds. pepdd.comgenscript.com Occasionally, a scrambled peptide may exhibit unexpected biological activity, opening up entirely new avenues of research and potential therapeutic applications.

Table 2: Role of Scrambled Peptides in the Therapeutic Development Pipeline

| Development Phase | Role of Active Peptide (e.g., Nangibotide) | Role of Scrambled Peptide | Purpose of Comparison |

| Lead Identification | Shows desired biological activity in initial screens. | Used as a baseline to screen for sequence-specific hits. | To identify novel, active peptide sequences from libraries. |

| Lead Optimization | Modified to enhance properties (e.g., stability, affinity). | Used as a negative control for each new active variant. | To confirm that modifications do not eliminate sequence-specific activity. |

| Preclinical (In Vitro) | Elicits a measurable effect in cell-based assays. | Should show no effect in the same assays. | To prove the mechanism of action is tied to the specific peptide sequence. |

| Preclinical (In Vivo) | Produces a therapeutic effect in animal models. | Should produce no therapeutic effect. | To validate that the in vivo efficacy is sequence-dependent. |

Contribution of Scrambled Peptide Research to Basic Immunological Understanding

The use of scrambled peptides makes a significant contribution to our fundamental understanding of immunology. The immune system often recognizes pathogens and regulates its own responses through highly specific molecular interactions, many of which are mediated by peptides. nih.govnih.gov For instance, T-cells recognize specific peptide fragments (epitopes) presented by other cells, which triggers an immune response.

By using a scrambled peptide as a negative control, researchers can confirm that a specific peptide sequence is responsible for a particular immunological event, such as T-cell activation or cytokine release. nih.gov In the context of nangibotide, which modulates the TREM-1 receptor to control inflammation, the scrambled peptide is vital. drugbank.commedchemexpress.com Showing that the scrambled peptide does not bind to TREM-1 and does not affect the inflammatory cascade proves that nangibotide's immunomodulatory effects are a result of its unique sequence specifically targeting the receptor. This principle is broadly applicable and helps scientists decipher the complex signaling pathways that govern the immune system.

Table 4: Expected Immunological Response Profile

| Immunological Parameter | Response to Nangibotide | Response to this compound | Implication for Immunological Understanding |

| TREM-1 Receptor Binding | High affinity binding. | No or negligible binding. | Confirms TREM-1 as the specific molecular target of the Nangibotide sequence. |

| Pro-inflammatory Cytokine Release | Modulated (reduced) release. | No change in cytokine levels compared to control. | Demonstrates sequence-specific modulation of the inflammatory pathway. |

| Neutrophil Activation | Controlled activation. | No effect on neutrophil activation. | Validates the specific role of the peptide in regulating key innate immune cells. |

| T-Cell Epitope Recognition | Not applicable (Nangibotide targets an innate receptor). | Not applicable. | Reinforces that the mechanism is via innate receptor modulation, not adaptive T-cell recognition. |

Q & A

Q. What is the molecular mechanism by which nangibotide scrambled peptide modulates TREM-1 signaling in sepsis models?

this compound (sequence: YQDVELCETGED) is a control peptide designed to validate the specificity of nangibotide (LR12), a TREM-1 inhibitor. Unlike nangibotide, the scrambled peptide lacks structural order, preventing binding to TREM-1. This allows researchers to isolate TREM-1-dependent effects in experimental sepsis models . Methodologically, its use involves comparative assays (e.g., ELISA, flow cytometry) to measure inflammatory markers (e.g., IL-6, TNF-α) in cells or animal models treated with nangibotide versus the scrambled peptide .

Q. How should researchers design experiments to validate the specificity of nangibotide using its scrambled peptide counterpart?

Experimental designs should include:

- Dose-response comparisons : Administer equimolar concentrations of nangibotide and scrambled peptide in parallel.

- Endpoint validation : Assess downstream markers of TREM-1 activation (e.g., sTREM-1 levels, NF-κB activity) to confirm scrambled peptide inactivity.

- Negative controls : Include untreated or vehicle-treated groups to rule out non-specific effects. Data contradictions may arise if scrambled peptide batches exhibit residual bioactivity; thus, mass spectrometry and HPLC purity checks (≥95%) are critical .

Q. What in vitro and in vivo models are most suitable for studying this compound’s role in septic shock research?

- In vitro : Human monocytes or macrophages stimulated with LPS, with readouts like sTREM-1 secretion and cytokine profiling .

- In vivo : Murine cecal ligation and puncture (CLP) models, where scrambled peptide-treated animals show no survival benefit compared to nangibotide-treated cohorts. Mortality and organ dysfunction endpoints (e.g., SOFA scores) are key discriminators .

Advanced Research Questions

Q. How can contradictory mortality outcomes between preclinical and early-phase clinical trials of nangibotide be reconciled?

Preclinical studies (e.g., CLP models) showed nangibotide improved survival by 40–60%, whereas Phase I trials reported non-significant mortality trends (14% vs. 25% in placebo). This discrepancy may stem from:

- Biomarker stratification : Preclinical models lack heterogeneity in sTREM-1 levels, while clinical subgroups with high sTREM-1 showed stronger survival signals (20% vs. 40% mortality) .

- Timing of administration : Preclinical dosing occurs at sepsis induction, whereas clinical delays (e.g., ICU admission) reduce efficacy. Researchers should standardize administration windows in translational studies .

Q. What statistical approaches are recommended for analyzing nangibotide’s efficacy in heterogeneous septic shock populations?

- Subgroup analysis : Stratify patients by baseline sTREM-1 levels (median cutoff) to identify responders.

- Bayesian adaptive designs : Allow dynamic sample size adjustments based on interim biomarker data.

- Composite endpoints : Combine mortality with SOFA score changes to capture morbidity improvements. These methods address variability in sepsis pathophysiology and enhance trial power .

Q. How does the scrambled peptide control for off-target effects in pharmacokinetic/pharmacodynamic (PK/PD) studies of nangibotide?

The scrambled peptide’s identical amino acid composition (but scrambled sequence) ensures matched physicochemical properties (e.g., half-life, clearance) to nangibotide. Researchers should:

Q. What experimental strategies can address the limited biomarker validation for nangibotide in human sepsis?

- Multi-omics integration : Pair sTREM-1 levels with transcriptomic (e.g., leukocyte RNA-seq) and proteomic (e.g., Olink panels) data to identify co-regulated pathways.

- Ex vivo stimulation : Test patient-derived immune cells with nangibotide/scrambled peptide to quantify TREM-1 pathway suppression. These approaches reduce reliance on single biomarkers and improve mechanistic clarity .

Methodological Guidelines

Q. How should researchers optimize scrambled peptide storage to prevent experimental variability?

- Storage conditions : Lyophilized powder at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles.

- Reconstitution : Use sterile PBS (pH 7.4) with 0.1% BSA to prevent aggregation.

- Quality control : Validate peptide integrity via MALDI-TOF pre- and post-experiment .

Q. What are the ethical considerations for using nangibotide in clinical trials with critically ill septic shock patients?

- Informed consent : Utilize deferred consent models approved by ethics committees, given patients’ acute condition.

- Risk-benefit analysis : Prioritize subgroups with high sTREM-1 to maximize therapeutic potential while minimizing exposure in non-responders .

Data Contradiction Analysis

Q. Why do some studies report scrambled peptides with residual anti-inflammatory activity?

Potential causes include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。